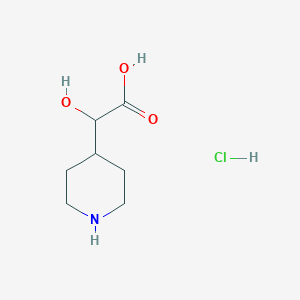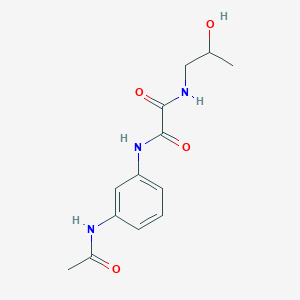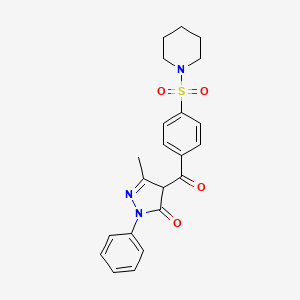![molecular formula C24H16F2N2O6S B2957073 2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide CAS No. 866811-07-6](/img/structure/B2957073.png)
2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H16F2N2O6S and its molecular weight is 498.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research has explored the structural aspects and properties of compounds closely related to the query chemical, focusing on amide-containing isoquinoline derivatives. These studies have revealed that such compounds can form gels or crystalline solids upon treatment with various acids, indicating potential applications in materials science for the development of novel gelators and crystalline materials with specific optical properties. The ability to form host–guest complexes with enhanced fluorescence emission suggests potential use in designing fluorescence-based sensors and imaging agents (Karmakar et al., 2007).
Phototoxicity and Photostability
The phototoxicity and photostability of fluoroquinolone compounds, which share a similar fluorinated structure with the compound of interest, have been studied. These properties are crucial for understanding how such compounds behave under light exposure, which is relevant for their use in photodynamic therapy and as photo-protective agents. The research highlights the importance of structural modifications in influencing the photostability and potential phototoxic effects of fluoroquinolones, offering a pathway to designing safer and more effective therapeutic agents (Fasani et al., 1999).
Antibacterial Activities
Several studies have investigated the antibacterial activities of quinoline derivatives, underscoring their significance in the development of new antibiotics. Specifically, fluoroquinolones, a class to which the query compound is structurally related, have been extensively studied for their effectiveness against a wide range of bacterial pathogens. This research is instrumental in addressing the growing concern of antibiotic resistance by providing insights into novel antibacterial agents' synthesis and mechanism of action (Nosova et al., 2001).
Target Identification for Tuberculosis Treatment
The identification of molecular targets by compounds similar to the query chemical is critical in drug discovery, especially for diseases like tuberculosis. Research into the 2-(quinolin-4-yloxy)acetamides has shown promising results against Mycobacterium tuberculosis, including clinical isolates resistant to conventional drugs. This opens up new avenues for developing treatments for multidrug-resistant tuberculosis, highlighting the potential of such compounds in addressing global health challenges (Subtil et al., 2017).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N2O6S/c25-14-1-5-16(6-2-14)27-23(29)12-28-11-22(35(31,32)17-7-3-15(26)4-8-17)24(30)18-9-20-21(10-19(18)28)34-13-33-20/h1-11H,12-13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKBJXKFOABYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)F)S(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2956994.png)

![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2956997.png)
![3-Bromo-4-[1-[(2-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2956998.png)
![Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate](/img/structure/B2956999.png)

![6-[[4-(3-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2957004.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)

![1-butyl-4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2957009.png)


